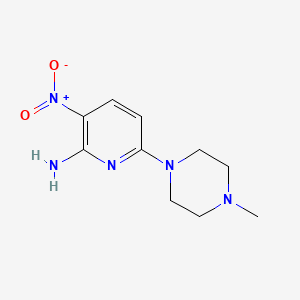

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

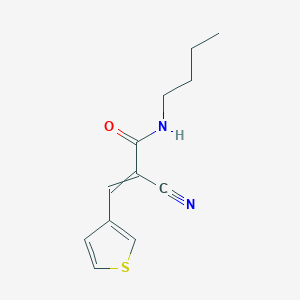

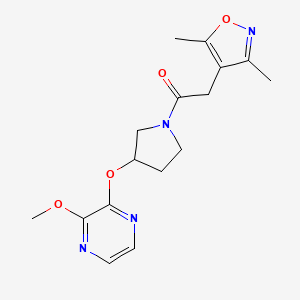

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MNPA and has a molecular formula of C10H15N5O2. MNPA is a nitroaromatic compound that has been synthesized using different methods.

科学的研究の応用

Synthesis and Chemical Properties

- Amination Reactions : 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine has been utilized in selective vicarious nucleophilic amination of 3-nitropyridines, forming part of a general method for preparing substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

- Synthesis of Novel Compounds : It serves as a starting point in synthesizing novel Mannich bases, which are tested for anticancer activities against prostate cancer cells (Demirci & Demirbas, 2019).

Pharmacological Applications

- Histamine H4 Receptor Ligands : This compound is part of a series studied as ligands for the histamine H4 receptor, potentially useful in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).

Solubility and Drug-Like Properties

- Improvement of Drug Solubility : It has been included in studies focusing on the ultrasound-assisted improvement of drug solubility, particularly in forming salts from compounds with poor water solubility (Machado et al., 2013).

Spectroscopic and Crystallographic Studies

- Spectroscopic Characterization : Spectroscopic features and molecular structure of related compounds have been determined, aiding in understanding their physical and chemical properties (Al-Harthy et al., 2019).

Synthetic Pathways and Derivatives

- Formation of Aminals via Pummerer Rearrangement : The compound is involved in the formation of aminals from amines, showing a diverse range of chemical reactions it can participate in (Rakhit, Georges, & Bagli, 1979).

Biochemical Studies

- Serotonin Receptor Agents : Derivatives of this compound have been identified as new chemical families of potent 5-HT6R ligands, significant for treatments related to cognitive impairment (Latacz et al., 2019).

作用機序

Target of Action

Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been shown to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit sirt-6, a member of the sirtuin family of protein deacetylases .

Biochemical Pathways

It has been suggested that similar compounds may influence pathways related to glucose metabolism, potentially through the inhibition of sirt-6 .

Pharmacokinetics

Similar compounds like 4-methylpiperazin-1-yl carbonyl group have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Similar compounds have been found to lower blood glucose levels, suggesting potential therapeutic applications in the treatment of diabetes .

Action Environment

It’s worth noting that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .

特性

IUPAC Name |

6-(4-methylpiperazin-1-yl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)9-3-2-8(15(16)17)10(11)12-9/h2-3H,4-7H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWRHMCPBRBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476166.png)

![Methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2476167.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2476174.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)